1-Butyl-5-phenyl-1H-imidazol-2-amine is a compound belonging to the imidazole family, characterized by its specific structural features that include a butyl group and a phenyl group attached to the imidazole ring. This compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various methods, primarily involving the cyclization of appropriate precursors. It is commercially available from chemical suppliers and can also be produced in laboratory settings using established synthetic routes.
1-Butyl-5-phenyl-1H-imidazol-2-amine falls under the category of organic compounds, specifically heterocycles, due to the presence of nitrogen atoms within its ring structure. It can also be classified as an amine due to the presence of an amino group.
The synthesis of 1-butyl-5-phenyl-1H-imidazol-2-amine typically involves the reaction of butylamine with phenylglyoxal in the presence of ammonium acetate. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazole ring.
Technical Details:
The molecular formula for 1-butyl-5-phenyl-1H-imidazol-2-amine is C13H17N3, with a molecular weight of 215.29 g/mol. The structure features:
Property | Value |
---|---|
CAS Number | 918801-60-2 |
IUPAC Name | 1-butyl-5-phenylimidazol-2-amine |
InChI Key | NGUMRPZKWUKGTI-UHFFFAOYSA-N |
Canonical SMILES | CCCC(N1C(=CN=C1N)C2=CC=CC=C2) |
1-Butyl-5-phenyl-1H-imidazol-2-amine can participate in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism by which 1-butyl-5-phenyl-1H-imidazol-2-amine exerts its effects is primarily through interactions with biological targets, potentially influencing enzymatic pathways or receptor activities. The specific binding affinities and action mechanisms are subject to ongoing research, particularly regarding its pharmacological properties.
The compound is typically a solid at room temperature with varying solubility depending on the solvent used.
It exhibits stability under standard conditions but may undergo transformations under extreme pH or temperature conditions.
Relevant Data:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
1-Butyl-5-phenyl-1H-imidazol-2-amine has several potential applications:
This compound's specific structural attributes make it a candidate for further studies aimed at discovering new therapeutic agents and functional materials in various scientific disciplines.
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.: 2569-58-6
CAS No.: 7161-35-5